Cas no 1261895-63-9 (5-Bromo-2-butoxy-3-methylpyridine)
5-Bromo-2-butoxy-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-butoxy-3-methylpyridine
- BS-20142
- A889592
- DTXSID60682467
- E91441
- AKOS015834250
- CS-0195169
- J-516879
- Pyridine, 5-bromo-2-butoxy-3-methyl-
- 1261895-63-9
- MFCD18311905
- DB-368377
-
- MDL: MFCD18311905
- Inchi: 1S/C10H14BrNO/c1-3-4-5-13-10-8(2)6-9(11)7-12-10/h6-7H,3-5H2,1-2H3
- InChI Key: WEXJJRNSIABFEN-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C)=C1)OCCCC
Computed Properties
- Exact Mass: 243.02600
- Monoisotopic Mass: 243.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12000
- LogP: 3.33140
5-Bromo-2-butoxy-3-methylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-2-butoxy-3-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211850-1g |
5-Bromo-2-butoxy-3-methylpyridine |
1261895-63-9 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 211850-5g |
5-Bromo-2-butoxy-3-methylpyridine |
1261895-63-9 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Fluorochem | 211850-10g |
5-Bromo-2-butoxy-3-methylpyridine |
1261895-63-9 | 95% | 10g |
£350.00 | 2022-03-01 | |
| Fluorochem | 211850-25g |
5-Bromo-2-butoxy-3-methylpyridine |
1261895-63-9 | 95% | 25g |
£600.00 | 2022-03-01 | |
| Chemenu | CM175461-25g |
5-Bromo-2-butoxy-3-methylpyridine |
1261895-63-9 | 95% | 25g |
$427 | 2021-08-05 | |
| TRC | B680058-100mg |
5-Bromo-2-butoxy-3-methylpyridine |
1261895-63-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B680058-250mg |
5-Bromo-2-butoxy-3-methylpyridine |
1261895-63-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B680058-500mg |
5-Bromo-2-butoxy-3-methylpyridine |
1261895-63-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B680058-1g |
5-Bromo-2-butoxy-3-methylpyridine |
1261895-63-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| Alichem | A029194171-25g |
5-Bromo-2-butoxy-3-methylpyridine |
1261895-63-9 | 95% | 25g |
492.48 USD | 2021-06-01 |
5-Bromo-2-butoxy-3-methylpyridine Suppliers
5-Bromo-2-butoxy-3-methylpyridine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 5-Bromo-2-butoxy-3-methylpyridine
Professional Introduction to 5-Bromo-2-butoxy-3-methylpyridine (CAS No. 1261895-63-9)
5-Bromo-2-butoxy-3-methylpyridine, identified by its Chemical Abstracts Service (CAS) number CAS No. 1261895-63-9, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic molecule, featuring a pyridine core, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry and drug development.
The molecular structure of 5-Bromo-2-butoxy-3-methylpyridine consists of a pyridine ring substituted with a bromine atom at the 5-position, a butoxy group at the 2-position, and a methyl group at the 3-position. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for synthesizing various pharmacologically active agents. The presence of the bromine atom, in particular, facilitates further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The 5-Bromo-2-butoxy-3-methylpyridine structure has been investigated for its possible role in modulating biological pathways relevant to neurological disorders, inflammation, and cancer. For instance, studies have demonstrated that certain pyridine-based compounds can interact with specific enzymes and receptors, leading to therapeutic effects. The butoxy group at the 2-position is particularly noteworthy, as it can influence solubility and metabolic stability, key factors in drug design.
The bromo substituent at the 5-position of the pyridine ring is another critical feature that enhances the utility of this compound. Brominated pyridines are frequently used as intermediates in the synthesis of more complex molecules due to their reactivity and stability. Researchers have leveraged these properties to develop novel inhibitors targeting enzymes involved in disease processes. For example, recent studies have shown that derivatives of 5-Bromo-2-butoxy-3-methylpyridine exhibit inhibitory activity against certain kinases, which are overactive in various cancers.
The methyl group at the 3-position contributes to the steric environment of the molecule, affecting its binding affinity and selectivity. This fine-tuning of structural features is crucial in pharmaceutical development, where even minor modifications can significantly impact efficacy and safety profiles. The combination of these substituents makes 5-Bromo-2-butoxy-3-methylpyridine a promising candidate for further investigation.
In academic research, this compound has been utilized as a building block for more intricate molecules. Its ability to undergo various chemical transformations allows chemists to explore diverse structural motifs. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups at different positions of the pyridine ring. These modifications have led to the discovery of new bioactive compounds with potential therapeutic applications.
The pharmaceutical industry has also shown interest in 5-Bromo-2-butoxy-3-methylpyridine due to its synthetic versatility. Drug discovery programs often rely on such intermediates to rapidly screen large libraries of compounds for biological activity. High-throughput screening (HTS) techniques combined with computational modeling have accelerated the process of identifying lead compounds. The bromo, butoxy, and methyl groups provide multiple handles for further derivatization, enabling researchers to optimize potency and pharmacokinetic properties.
Epidemiological studies have suggested that compounds with pyridine cores may have beneficial effects on human health when properly designed and tested through rigorous clinical trials. While 5-Bromo-2-butoxy-3-methylpyridine itself may not be directly administered as a drug, its derivatives hold promise as pharmacophores in developing new treatments for chronic diseases such as Alzheimer's disease and certain types of cancer.
The synthesis of 5-Bromo-2-butoxy-3-methylpyridine typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include nucleophilic substitution reactions followed by alkylation or acylation steps to introduce the desired substituents at specific positions on the pyridine ring. Advances in synthetic methodologies have improved yields and purity levels, making it more feasible for industrial-scale production.
The environmental impact of producing and handling 5-Bromo-2-butoxy-3-methylpyridine is also an area of concern. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Sustainable chemistry principles are being integrated into drug development pipelines to ensure environmental responsibility without compromising efficacy.
In conclusion, 5-Bromo-2-butoxy-3-methylpyridine (CAS No. 1261895-63-9), with its unique structural features, represents a valuable asset in medicinal chemistry research. Its potential applications span across multiple therapeutic areas, driven by ongoing discoveries in chemical biology and pharmacology. As research continues to uncover new ways to utilize this compound and its derivatives, it is likely thathttps://www.sciencedirect.com/science/article/pii/S000338851830000X
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